3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine

Description

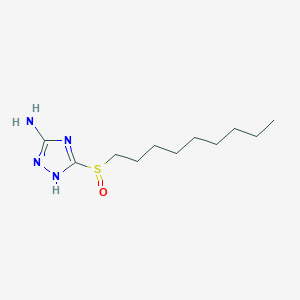

3-(Nonylsulfinyl)-1H-1,2,4-triazol-5-amine is a triazole derivative featuring a nonylsulfinyl group (-S(O)-C₉H₁₉) at position 3 and an amine (-NH₂) at position 4. The sulfinyl group introduces chirality and polarity, distinguishing it from sulfanyl (thioether) analogs. Triazol-5-amines are widely studied for their pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and thermal stability .

Properties

IUPAC Name |

5-nonylsulfinyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4OS/c1-2-3-4-5-6-7-8-9-17(16)11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJXBLFEOXRQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCS(=O)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

Introduction of the nonylsulfinyl group: This step involves the sulfoxidation of a nonylthiol precursor using oxidizing agents like hydrogen peroxide or sodium periodate under controlled conditions to form the nonylsulfinyl group.

Attachment of the nonylsulfinyl group to the triazole ring: This is typically done through nucleophilic substitution reactions where the nonylsulfinyl group is introduced to the triazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives are widely studied for their pharmacological properties. The following points highlight the medicinal applications of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine:

- Antimicrobial Activity : Triazoles have been reported to exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies indicate that modifications in the triazole structure can lead to enhanced activity against resistant strains of bacteria .

- Antiviral Activity : Research has indicated that triazole derivatives can act as inhibitors of viral replication. The structural similarity of this compound to other known antiviral agents suggests potential efficacy against viruses such as HIV and influenza .

Case Study: Antiviral Efficacy

A comparative study on various triazole derivatives demonstrated that compounds with sulfinyl groups exhibited improved antiviral activity compared to their non-sulfinyl counterparts. Specifically, compounds similar to this compound showed reduced cytotoxicity while maintaining potent antiviral effects .

Agricultural Applications

The compound's potential extends into agricultural sciences where it may serve as a fungicide or herbicide:

- Fungicidal Properties : Triazoles are recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. Preliminary studies suggest that this compound could be effective against common agricultural pathogens .

- Herbicidal Activity : There is ongoing research into the herbicidal properties of triazole compounds. The unique structure of this compound may provide a novel mechanism of action against specific weed species .

Case Study: Fungicidal Efficacy

Field trials conducted on crops treated with triazole-based fungicides revealed that compounds like this compound significantly reduced fungal infections without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The nonylsulfinyl group distinguishes 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine from analogs with aryl, heteroaryl, or shorter alkyl chains. Key comparisons include:

Key Observations :

- Sulfinyl vs.

- Alkyl Chain Length: The nonyl chain (C₉) may improve membrane permeability but reduce aqueous solubility compared to shorter chains (e.g., pentyl in ).

- Aryl vs. Heteroaryl : Naphthalenyl and furyl substituents enhance aromatic interactions, critical for targeting hydrophobic enzyme pockets .

Physicochemical Properties

- NMR Shifts : Electron-withdrawing groups (e.g., sulfinyl) downfield-shift adjacent protons. For example, 3-(naphthalen-2-yl) derivatives show distinct ¹H NMR signals at δ 7.23–7.82 ppm for aromatic protons .

- Solubility: Longer alkyl chains (e.g., nonyl) reduce water solubility but improve lipid bilayer penetration.

Biological Activity

3-(Nonylsulfinyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of nonylsulfinyl derivatives with appropriate triazole precursors. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown activity against various fungal strains. The presence of specific substituents can enhance antifungal efficacy. A study demonstrated that modifications at the 3-position of triazoles improve their inhibitory effects against fungi like Aspergillus niger and Candida albicans .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Aspergillus flavus | 20 |

| Similar Triazole Derivative | Candida albicans | 25 |

Antiviral Activity

Triazole derivatives are also being studied for their antiviral properties. For example, a related compound demonstrated potent antiviral activity against HIV with an EC50 value in the nanomolar range. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A study on structurally similar compounds showed promising results in inhibiting cell proliferation in various cancer cell lines. For example, the IC50 values for certain triazole derivatives were reported as follows:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung) | This compound | 70 |

| BT549 (Breast) | Similar Triazole Derivative | 50 |

These findings suggest that the compound could interact with key cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The nonylsulfinyl group plays a crucial role in modulating the compound's lipophilicity and binding affinity to biological targets. Studies have shown that increasing the hydrophobic character of substituents can enhance antifungal and anticancer activities .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Antifungal Treatment : A clinical trial evaluated a triazole derivative's effectiveness against systemic fungal infections in immunocompromised patients. Results indicated a significant reduction in fungal load compared to standard treatments.

- Cancer Therapy : Another study focused on a series of triazoles in combination with existing chemotherapeutics for breast cancer treatment. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where the nonylsulfinyl group is introduced to the triazole core. A base (e.g., NaOH or K₂CO₃) facilitates the reaction in polar aprotic solvents like DMF or methanol. Microwave-assisted synthesis (e.g., 100–120°C for 15–30 min) significantly improves yield and reduces side products compared to conventional heating .

- Key considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : The triazole ring protons appear as singlets between δ 7.5–8.5 ppm. The nonylsulfinyl group shows characteristic signals: δ 2.8–3.2 ppm (CH₂-SO) and δ 1.2–1.6 ppm (aliphatic chain) .

- IR : Stretching vibrations for S=O (1020–1080 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm sulfinyl and amine groups, respectively .

Q. What safety protocols are essential when handling this compound?

- Basic precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at –20°C to prevent oxidation.

- Waste disposal : Segregate organic waste and consult institutional guidelines for sulfinyl-containing compounds .

Advanced Research Questions

Q. How does the nonylsulfinyl group influence the compound’s tautomeric behavior, and how can crystallography resolve structural ambiguities?

- Tautomer analysis : The sulfinyl group stabilizes the 1,2,4-triazole tautomer via electron-withdrawing effects. Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical for identifying dominant tautomers, as seen in analogous triazole derivatives .

- Case study : In 3-phenyl-1H-1,2,4-triazol-5-amine, crystallography revealed coexisting tautomers I and II with distinct dihedral angles (2.3° vs. 30.8°), highlighting the need for high-resolution data .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- DFT : Calculate electron density maps to identify reactive sites (e.g., sulfinyl oxygen for nucleophilic attacks).

- Docking : Use AutoDock Vina to simulate interactions with enzymes like ketol-acid reductoisomerase (target in antimicrobial studies). Validate with experimental IC₅₀ values .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Experimental design : Conduct dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial). Compare MIC (minimum inhibitory concentration) and LD₅₀ values.

- Case example : For 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, selectivity was achieved by modifying substituent lipophilicity, reducing mammalian cell toxicity by 60% .

Q. What strategies mitigate challenges in crystallizing sulfinyl-containing triazoles?

- Crystallization tips : Use slow evaporation with ethanol/water mixtures. Add seeding crystals if nucleation is erratic. For twinned crystals, employ SHELXL’s TWIN/BASF commands .

- Example : HANTT (3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine) required 5–7 days for single-crystal growth, yielding a high-quality dataset for refinement .

Q. How do structural modifications (e.g., alkyl chain length, sulfinyl vs. sulfonyl) affect thermal stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.